molecular formula C6H5IO2S B1302240 Methyl 3-iodothiophene-2-carboxylate CAS No. 62353-77-9

Methyl 3-iodothiophene-2-carboxylate

Cat. No.: B1302240
CAS No.: 62353-77-9
M. Wt: 268.07 g/mol
InChI Key: OQVZCJDXKDUWDY-UHFFFAOYSA-N
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Description

Methyl 3-iodothiophene-2-carboxylate is an organic compound with the molecular formula C6H5IO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its iodine substituent at the 3-position and a methyl ester group at the 2-position of the thiophene ring. It is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl thiophene-2-carboxylate. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as nitric acid (HNO3) or hydrogen peroxide (H2O2), under controlled conditions to introduce the iodine atom at the 3-position of the thiophene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Cross-Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products

    Substitution: Various substituted thiophene derivatives.

    Coupling: Biaryl compounds and other complex structures.

    Reduction: Methyl 3-hydroxythiophene-2-carboxylate.

Scientific Research Applications

Methyl 3-iodothiophene-2-carboxylate is used in a wide range of scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of biological pathways and as a precursor for bioactive compounds.

    Medicine: Potential use in drug discovery and development due to its ability to form diverse chemical structures.

    Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromothiophene-2-carboxylate
  • Methyl 3-chlorothiophene-2-carboxylate
  • Methyl 3-fluorothiophene-2-carboxylate

Uniqueness

Methyl 3-iodothiophene-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution and coupling reactions, providing access to a broader range of chemical transformations.

Properties

IUPAC Name

methyl 3-iodothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVZCJDXKDUWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374955
Record name methyl 3-iodothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62353-77-9
Record name methyl 3-iodothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-iodothiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 3-iodothiophene-2-carboxylate in the synthesis of thieno[2,3-c]quinolines?

A1: this compound is utilized as a reactant in a Suzuki cross-coupling reaction with 2-nitrophenylboronic acid. [, ] This reaction yields Methyl 3-(2-nitrophenyl)thiophene-2-carboxylate, which serves as a crucial intermediate in the multi-step synthesis of various thieno[2,3-c]quinoline derivatives. [, ]

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